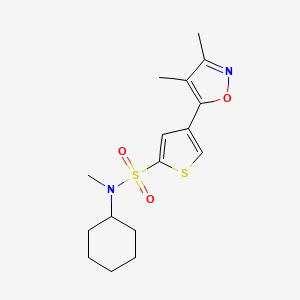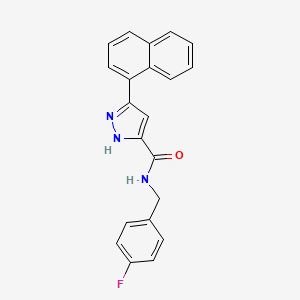![molecular formula C20H25FN2O3S B12495501 N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12495501.png)
N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-fluorobenzyl)-N~2~-[(4-méthylphényl)sulfonyl]-N-(2-méthylpropyl)glycinamide est un composé organique synthétique qui appartient à la classe des glycinamides.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N2-(2-fluorobenzyl)-N~2~-[(4-méthylphényl)sulfonyl]-N-(2-méthylpropyl)glycinamide implique généralement plusieurs étapes, notamment :
Formation de la structure de base du glycinamide : Cela peut être réalisé par la réaction de dérivés de la glycine avec des amines appropriées.
Introduction du groupe fluorobenzyl : Cette étape peut impliquer des réactions de substitution nucléophile utilisant des halogénures de 2-fluorobenzyl.
Couplage final : La dernière étape consiste à coupler les composés intermédiaires pour former le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à haute pression, d’équipements de synthèse automatisés et de techniques de purification avancées, telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N~2~-(2-fluorobenzyl)-N~2~-[(4-méthylphényl)sulfonyl]-N-(2-méthylpropyl)glycinamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Réactifs halogénés en présence d’une base ou d’un catalyseur acide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du N2-(2-fluorobenzyl)-N~2~-[(4-méthylphényl)sulfonyl]-N-(2-méthylpropyl)glycinamide implique son interaction avec des cibles moléculaires spécifiques. Celles-ci peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne diverses réponses biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N~2~-(2-chlorobenzyl)-N~2~-[(4-méthylphényl)sulfonyl]-N-(2-méthylpropyl)glycinamide
- N~2~-(2-bromobenzyl)-N~2~-[(4-méthylphényl)sulfonyl]-N-(2-méthylpropyl)glycinamide
Unicité
N~2~-(2-fluorobenzyl)-N~2~-[(4-méthylphényl)sulfonyl]-N-(2-méthylpropyl)glycinamide est unique en raison de la présence du groupe fluorobenzyl, qui peut influencer considérablement ses propriétés chimiques et biologiques. Les atomes de fluor peuvent améliorer la stabilité, la lipophilie et la capacité du composé à interagir avec des cibles biologiques.
Propriétés
Formule moléculaire |
C20H25FN2O3S |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C20H25FN2O3S/c1-15(2)12-22-20(24)14-23(13-17-6-4-5-7-19(17)21)27(25,26)18-10-8-16(3)9-11-18/h4-11,15H,12-14H2,1-3H3,(H,22,24) |
Clé InChI |
UBPQOSOFOZKGCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-({2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12495423.png)
![5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12495426.png)


![2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12495443.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495448.png)
![6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12495450.png)
![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12495455.png)
![3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495459.png)

![3-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495476.png)


![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)
